

# An In-depth Technical Guide to Pigment Red 21 (CAS 6410-26-0)

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## Compound of Interest

Compound Name: Pigment Red 21

Cat. No.: B1360073

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Pigment Red 21** (PR21), identified by CAS Number 6410-26-0, is a synthetic organic compound belonging to the monoazo class of pigments.<sup>[1][2]</sup> Its chemical name is 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide.<sup>[3]</sup> Primarily utilized for its brilliant yellowish-red hue, PR21 finds extensive application in industrial paints, coatings, printing inks, and textile dyeing.<sup>[4][5]</sup> While its industrial uses are well-documented, its biological activities and potential applications in biomedical research or drug development are not extensively studied. This guide provides a comprehensive overview of the known technical data for **Pigment Red 21**, outlines relevant experimental protocols for its characterization and biological evaluation, and highlights areas requiring further investigation.

## Physicochemical and Identity Data

The fundamental properties of **Pigment Red 21** are summarized below. These data are critical for its handling, formulation, and analysis in a research setting.

Table 1: Chemical Identity and Molecular Properties

Parameter	Value	Reference(s)
CAS Number	6410-26-0	[1]
Chemical Name	4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide	[3]
C.I. Number	12300	[1]
EC Number	229-096-4	[1]
Chemical Family	Monoazo	[2]
Molecular Formula	C23H16ClN3O2	[3]
Molecular Weight	401.85 g/mol	[3]
Appearance	Red Powder	[1]
Melting Point	241 °C	[6]
Density	1.5 g/cm <sup>3</sup>	[1][2]
Heat Stability	120 - 150 °C	[1][2]
Oil Absorption	35-50 ml/100g	[1]

Table 2: Fastness and Resistance Properties (Scale 1-8 for Light, 1-5 for others)

Property	Rating	Reference(s)
Light Fastness	5 - 7	[1][2]
Water Resistance	4	[2]
Oil Resistance	3 - 4	[1][2]
Acid Resistance	4 - 5	[1][2]
Alkali Resistance	4 - 5	[1][2]

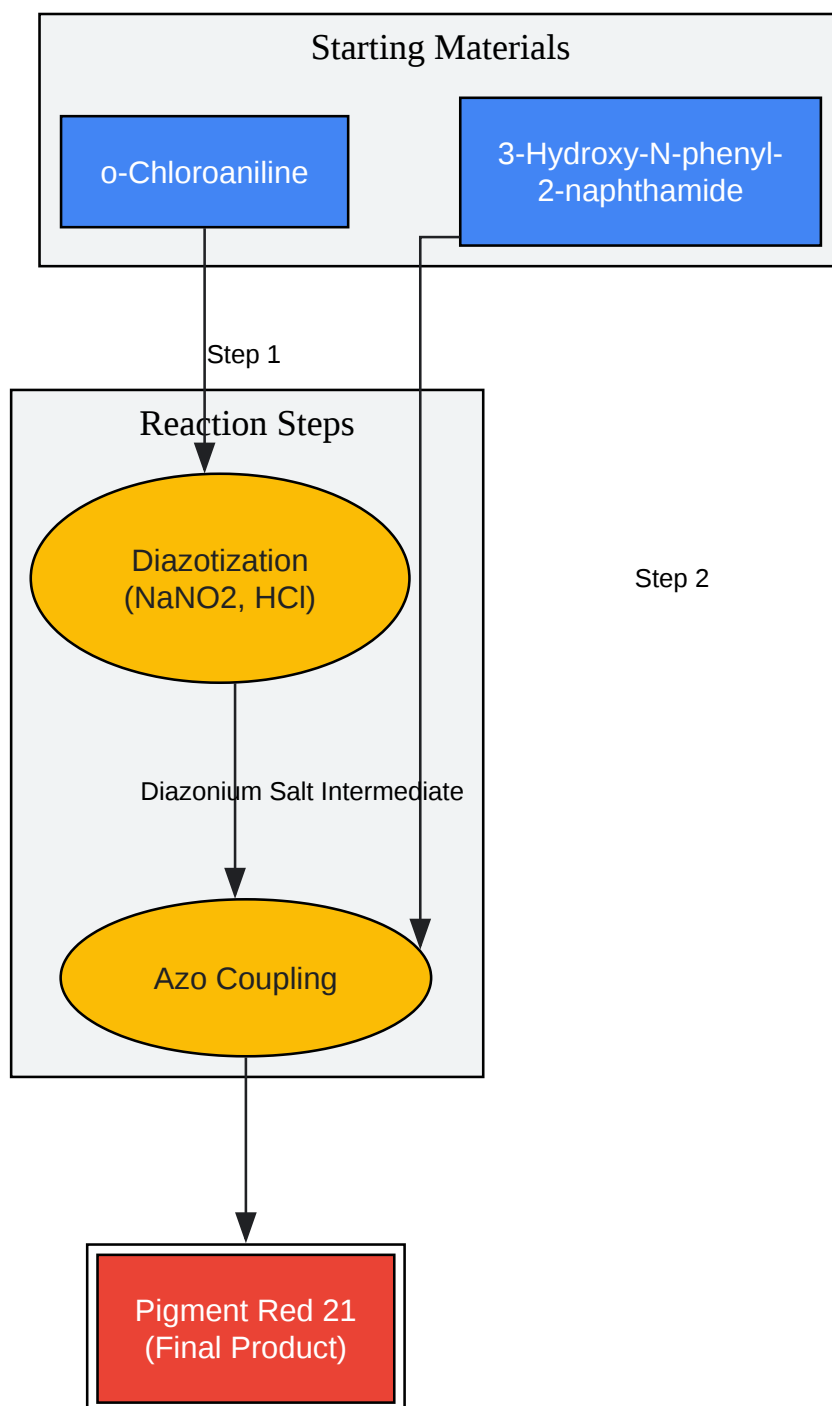
## Toxicological Profile

Based on available Material Safety Data Sheets (MSDS), **Pigment Red 21** is not classified as a hazardous substance.[7] It is considered to have low acute toxicity and is not expected to be an irritant under normal industrial hygiene conditions. However, comprehensive toxicological data from peer-reviewed studies, particularly concerning cytotoxicity, genotoxicity, and long-term exposure effects, are limited.

It is important to note that some azo compounds have the potential to undergo reductive cleavage of the azo linkage ( $N=N$ ) to form aromatic amines, some of which are known to be carcinogenic.[8] While **Pigment Red 21** is expected to be less bioavailable than soluble azo dyes, this potential metabolic pathway warrants careful consideration and further investigation in any biological application.[8]

## Synthesis and Characterization Workflows

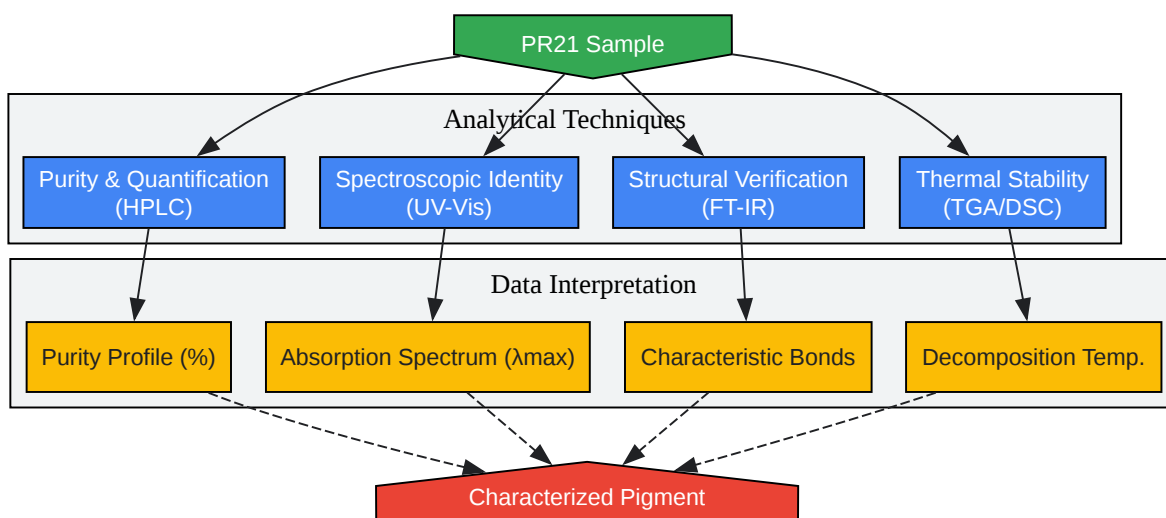
The manufacturing process for **Pigment Red 21** involves a classic azo coupling reaction. A logical diagram of this synthesis is presented below.



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Caption: Chemical synthesis pathway of **Pigment Red 21**.

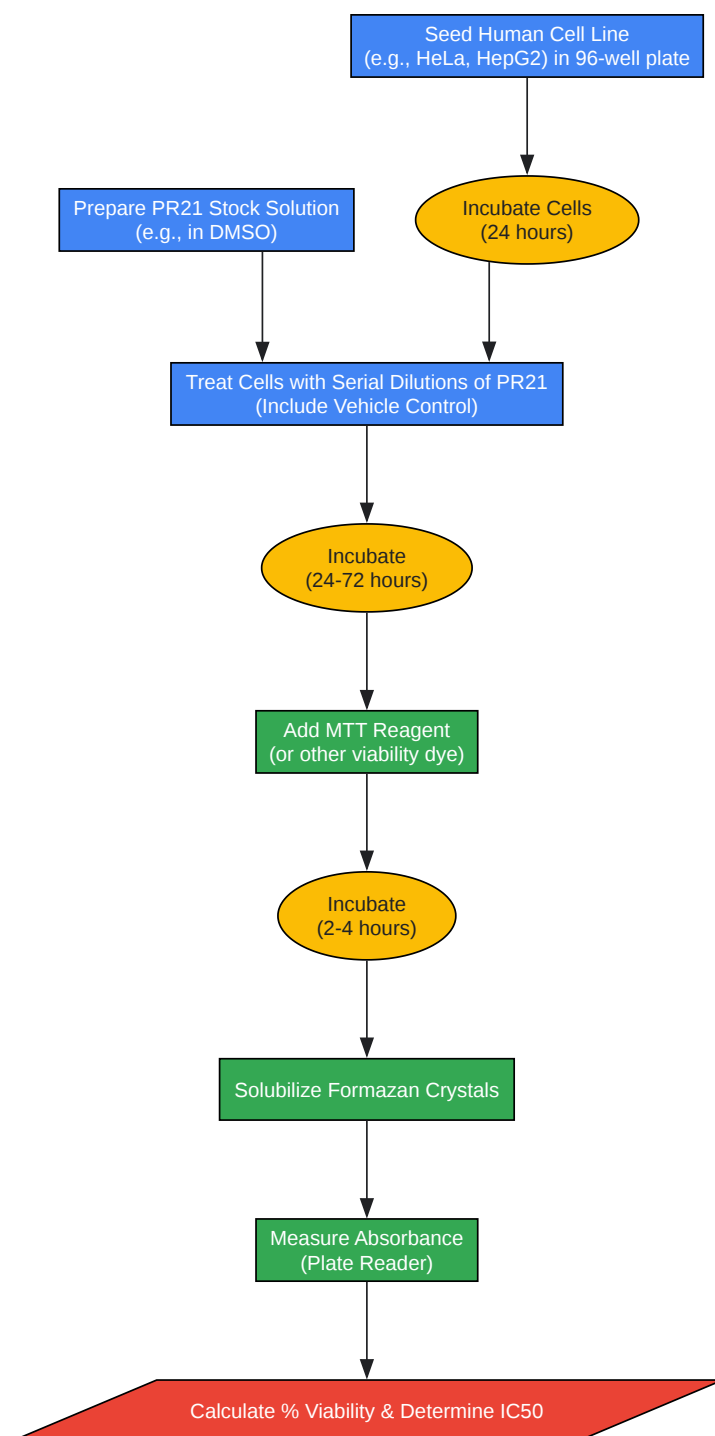
A typical workflow for the physicochemical characterization of **Pigment Red 21** is essential to confirm its identity, purity, and stability before use in sensitive biological assays.



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Caption: Experimental workflow for pigment characterization.

Given the lack of public data on biological interactions, a primary step for any drug development professional would be to assess the compound's effect on cell viability.



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Caption: Proposed workflow for in vitro cytotoxicity screening.

## Experimental Protocols

The following protocols provide detailed methodologies for the characterization and preliminary biological evaluation of **Pigment Red 21**.

## Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of a **Pigment Red 21** sample and identify any potential impurities.
- Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
- Materials:
  - **Pigment Red 21** sample
  - HPLC-grade Acetonitrile (ACN)
  - HPLC-grade water
  - Formic Acid (FA)
  - C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5  $\mu$ m)
- Methodology:
  - Sample Preparation: Accurately weigh ~1 mg of **Pigment Red 21** and dissolve it in 10 mL of a suitable solvent like Dimethylformamide (DMF) or a 1:1 mixture of ACN:Water to create a 100  $\mu$ g/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
  - Mobile Phase:
    - Mobile Phase A: 0.1% Formic Acid in Water
    - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  - Gradient Elution:

- Time 0-2 min: 50% B
- Time 2-15 min: Linear gradient from 50% to 95% B
- Time 15-18 min: Hold at 95% B
- Time 18-20 min: Return to 50% B
- Time 20-25 min: Re-equilibration at 50% B
- HPLC Parameters:
  - Flow Rate: 1.0 mL/min
  - Column Temperature: 30 °C
  - Injection Volume: 10 µL
  - Detection Wavelength: Monitor at the  $\lambda_{\text{max}}$  of PR21 (determined by UV-Vis) and at 254 nm.
- Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity of **Pigment Red 21** as the percentage of the main peak area relative to the total area of all peaks.

## Protocol: Spectroscopic Characterization by UV-Vis Spectroscopy

- Objective: To determine the maximum absorption wavelength ( $\lambda_{\text{max}}$ ) of **Pigment Red 21** for identity confirmation and for use in other assays.
- Instrumentation: UV-Vis Spectrophotometer.
- Materials:
  - **Pigment Red 21** sample
  - Spectroscopic grade solvent (e.g., Ethanol, DMF)



- 1 cm path length quartz cuvettes
- Methodology:
  - Sample Preparation: Prepare a dilute stock solution of **Pigment Red 21** in the chosen solvent. The concentration should be adjusted so that the absorbance at  $\lambda_{\text{max}}$  is between 0.5 and 1.0 AU.
  - Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
  - Measurement: Fill a cuvette with the pigment solution and record the absorbance spectrum from 200 to 800 nm.
  - Data Analysis: Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ). This value is a characteristic property of the molecule under the specific solvent conditions.

## Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

- Objective: To assess the effect of **Pigment Red 21** on the metabolic activity and viability of a human cell line, and to determine its half-maximal inhibitory concentration (IC<sub>50</sub>).
- Instrumentation: Cell culture incubator, biosafety cabinet, multichannel pipette, microplate reader (absorbance).
- Materials:
  - Human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin)
  - Complete cell culture medium (e.g., DMEM + 10% FBS)
  - **Pigment Red 21** sample dissolved in sterile DMSO (e.g., 10 mM stock)
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  - Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

- Sterile 96-well cell culture plates
- Methodology:
  - Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of medium. Incubate for 24 hours at 37°C, 5% CO<sub>2</sub>.
  - Compound Treatment: Prepare serial dilutions of the PR21 stock solution in complete medium. Remove the old medium from the cells and add 100  $\mu$ L of the diluted compound solutions to the respective wells. Include wells with medium only (blank) and cells treated with DMSO vehicle control (final DMSO concentration <0.5%).
  - Incubation: Incubate the plate for 48-72 hours.
  - MTT Addition: Add 10  $\mu$ L of MTT solution to each well and incubate for another 3-4 hours until purple formazan crystals are visible.
  - Solubilization: Carefully remove the medium and add 100  $\mu$ L of solubilization buffer to each well. Pipette up and down to dissolve the crystals.
  - Measurement: Read the absorbance at 570 nm using a microplate reader.
  - Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC<sub>50</sub> value.

## Conclusion and Future Directions

**Pigment Red 21** (CAS 6410-26-0) is a well-characterized monoazo pigment from a physicochemical standpoint, with established applications in the colorant industry. However, there is a significant gap in the scientific literature regarding its biological activity, toxicological profile, and potential for interaction with cellular signaling pathways. For professionals in drug development and biomedical research, PR21 currently represents an uncharacterized entity. The provided protocols offer a foundational approach to begin assessing its purity, stability, and fundamental biological effects, such as cytotoxicity. Future research should focus on comprehensive genotoxicity assays, investigation of its metabolic fate (particularly the potential for azo bond cleavage), and broader screening against various cell lines and biological targets

to determine if this vibrant red pigment holds any un-discovered bioactivity relevant to therapeutic development.

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